(R)-3,7-Dimethyloct-6-enyl isovalerate
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Overview
Description
®-3,7-Dimethyloct-6-enyl isovalerate is an organic compound known for its unique chemical structure and properties It is a type of ester formed from the reaction between an alcohol and an acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,7-Dimethyloct-6-enyl isovalerate typically involves the esterification reaction between ®-3,7-Dimethyloct-6-en-1-ol and isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-3,7-Dimethyloct-6-enyl isovalerate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques like distillation or crystallization can further enhance the purity and production scale of the compound.
Chemical Reactions Analysis
Types of Reactions
®-3,7-Dimethyloct-6-enyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
Scientific Research Applications
®-3,7-Dimethyloct-6-enyl isovalerate has several scientific research applications:
Chemistry: It is used as a model compound in studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and taste.
Mechanism of Action
The mechanism by which ®-3,7-Dimethyloct-6-enyl isovalerate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes, while its antioxidant properties could involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Geranyl isovalerate: Similar in structure but differs in the position of the double bond.
Linalyl isovalerate: Another ester with a similar backbone but different functional groups.
Uniqueness
®-3,7-Dimethyloct-6-enyl isovalerate is unique due to its specific stereochemistry and the presence of both methyl and isovalerate groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3,7-Dimethyloct-6-enyl isovalerate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94345-75-2 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(3R)-3,7-dimethyloct-6-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3/t14-/m1/s1 |
InChI Key |
WZTNQQJXPYEGAF-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CCOC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
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